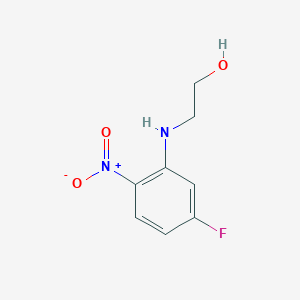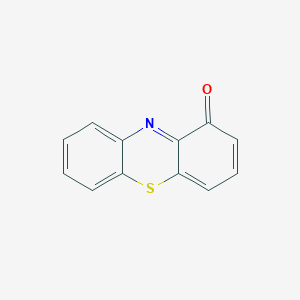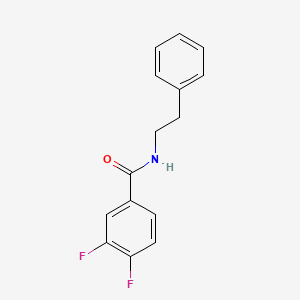![molecular formula C12H15IN2 B8620643 [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine](/img/structure/B8620643.png)
[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine
描述
[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features an indole core with an iodine atom at the 5-position and a dimethylaminoethyl side chain at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine typically involves the iodination of an indole precursor followed by the introduction of the dimethylaminoethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the indole ring. The resulting 5-iodoindole can then be reacted with N,N-dimethylethanolamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of the corresponding indole derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: 2-(1H-indol-3-yl)-N,N-dimethylethanamine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and potentially leading to anticancer effects .
相似化合物的比较
Similar Compounds
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine: Similar structure but with a bromine atom instead of iodine.
2-(5-Chloro-1H-indol-3-yl)-N,N-dimethylethanamine: Similar structure but with a chlorine atom instead of iodine.
2-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylethanamine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine imparts unique properties to the compound, such as increased molecular weight and potential for specific interactions with biological targets. The iodine atom can also influence the compound’s reactivity and stability compared to its halogenated analogs .
属性
分子式 |
C12H15IN2 |
|---|---|
分子量 |
314.17 g/mol |
IUPAC 名称 |
2-(5-iodo-1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H15IN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3 |
InChI 键 |
XYQLQZJFTUUKHM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)I |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

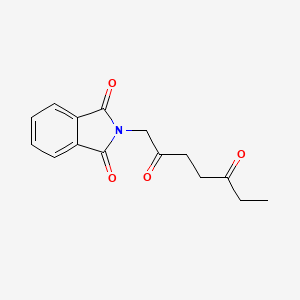


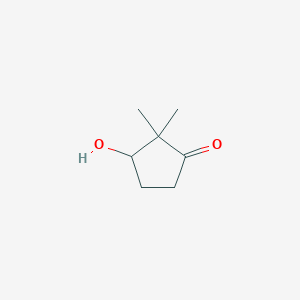
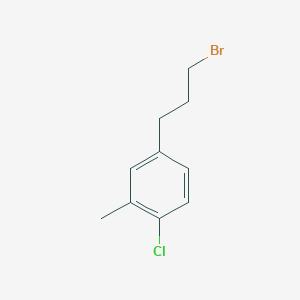
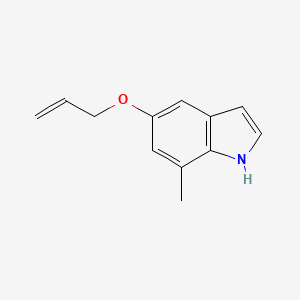
![6-bromo-4-methyl-N-[4-(trifluoromethyl)pyridine-2-yl]pyridine-2-amine](/img/structure/B8620610.png)
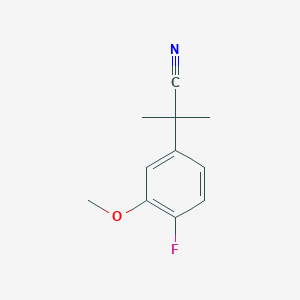
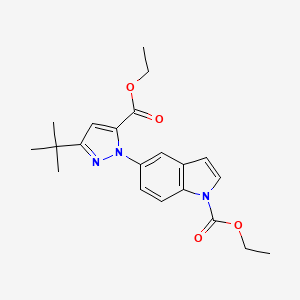
![3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8620645.png)
![2,3,4,4a,9,9a-hexahydro-1H-indeno[2,1-b]pyridine](/img/structure/B8620646.png)
